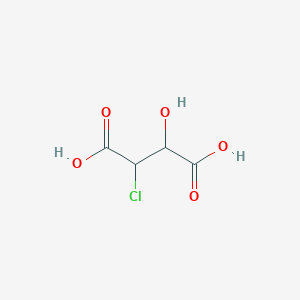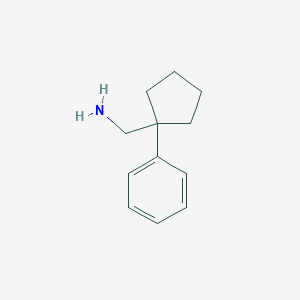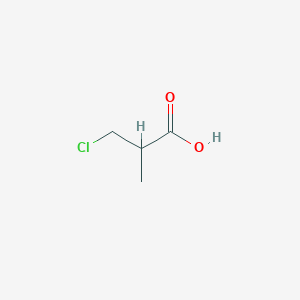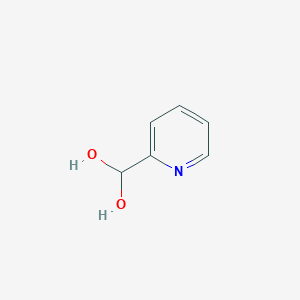
Pyridin-2-ylmethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-ylmethanediol, also known as 2-pyridinemethanol, is a chemical compound with the molecular formula C6H7NO. It is a colorless, crystalline solid that is soluble in water and alcohol. Pyridin-2-ylmethanediol is commonly used in scientific research due to its unique chemical properties.
Mécanisme D'action
Pyridin-2-ylmethanediol acts as a bidentate ligand, meaning it can bind to metal ions using two coordination sites. This allows it to form stable complexes with metal ions, which can be used for various applications in chemistry and biology. In the case of Alzheimer's disease, pyridin-2-ylmethanediol has been shown to bind to copper ions and prevent their accumulation in the brain, which can contribute to the development of the disease.
Effets Biochimiques Et Physiologiques
Pyridin-2-ylmethanediol has been shown to have various biochemical and physiological effects. In addition to its ability to chelate metal ions, it has been shown to have antioxidant properties and can scavenge free radicals. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-2-ylmethanediol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to chelate metal ions makes it useful for various applications in chemistry and biology. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on pyridin-2-ylmethanediol. One area of interest is its potential use in the treatment of Alzheimer's disease, as studies have shown promising results in animal models. Additionally, further research could be done on its potential use in cancer treatment, as well as its potential applications in other areas of chemistry and biology. Overall, pyridin-2-ylmethanediol is a versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
Pyridin-2-ylmethanediol can be synthesized through various methods, including the reduction of pyridine-2-carboxaldehyde using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of pyridine-2-carboxylic acid with sodium borohydride and hydrochloric acid.
Applications De Recherche Scientifique
Pyridin-2-ylmethanediol is widely used in scientific research as a ligand for metal ions, particularly for the chelation of copper and iron. It is also used in the synthesis of various organic compounds and as a reagent in organic reactions. Additionally, pyridin-2-ylmethanediol has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to chelate copper ions and prevent their accumulation in the brain.
Propriétés
Numéro CAS |
19322-71-5 |
|---|---|
Nom du produit |
Pyridin-2-ylmethanediol |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
pyridin-2-ylmethanediol |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-4,6,8-9H |
Clé InChI |
UAPCKORZDAFJAB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(O)O |
SMILES canonique |
C1=CC=NC(=C1)C(O)O |
Synonymes |
Methanediol, 2-pyridinyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



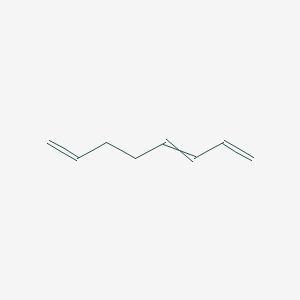
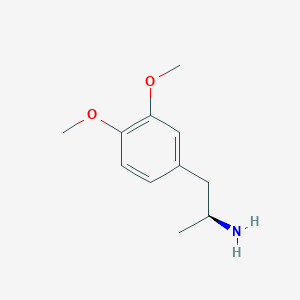
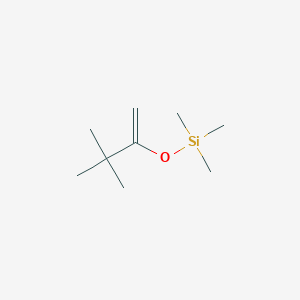
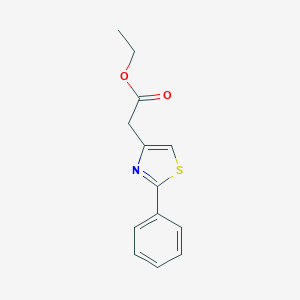
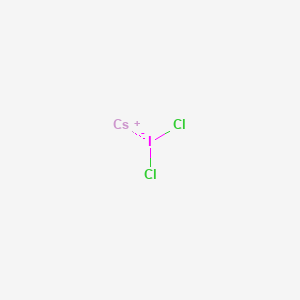
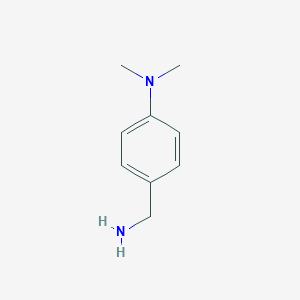
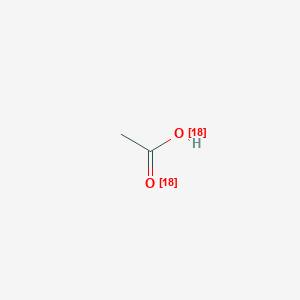
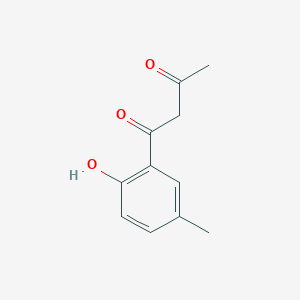
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
